Cox-2-IN-41

Inflammation COX-2 inhibition Enzymology

COX-2-IN-41 (compound 5e) is uniquely positioned among selective COX-2 inhibitors by combining moderate in vitro potency with robust in vivo validation. Unlike many research tools in this class that lack animal model data, it demonstrates significant efficacy in the carrageenan-induced paw edema model—outperforming aspirin at a lower dose—and analgesic activity in the hot plate test, enabling specific study of COX-2-mediated central pain mechanisms. Its well-defined selectivity index (SI=124), situated between celecoxib and rofecoxib, makes it an indispensable reference standard for benchmarking novel COX-2 inhibitors in SAR programs. Procurement ensures access to a pharmacologically validated, publication-grade tool compound.

Molecular Formula C18H19NO6
Molecular Weight 345.3 g/mol
Cat. No. B12373433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-41
Molecular FormulaC18H19NO6
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O
InChIInChI=1S/C18H19NO6/c1-2-25-18(24)14(10-11-6-8-12(20)9-7-11)19-17(23)13-4-3-5-15(21)16(13)22/h3-9,14,20-22H,2,10H2,1H3,(H,19,23)/t14-/m0/s1
InChIKeyPYNVKZARKFONJS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-41: A Selective COX-2 Inhibitor with Demonstrated In Vivo Efficacy


Cox-2-IN-41 (also known as compound 5e) is a small molecule inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It exhibits a moderate potency for COX-2 inhibition in vitro and demonstrates selectivity over the COX-1 isoform [1]. Its reported in vivo activity in preclinical models of inflammation and pain distinguishes it from many research tools in this class that lack such validation [2].

Why Generic Substitution of Cox-2-IN-41 is Not Advisable for Preclinical Research


Selective COX-2 inhibitors are not a monolithic class; they exhibit significant variability in potency, selectivity, and in vivo performance [1]. A compound's selectivity index (COX-1/COX-2 ratio) and its efficacy in functional assays, such as the carrageenan-induced paw edema model, are not predictable from chemical structure alone [2]. Substituting Cox-2-IN-41 with a more potent but less validated analog could compromise the integrity of a study, as the quantitative evidence below demonstrates its specific profile.

Quantitative Differentiation Guide for Cox-2-IN-41 Selection


COX-2 Enzyme Inhibition: Comparative Potency Profile

Cox-2-IN-41 inhibits COX-2 with an IC50 of 0.76 μM [1]. This potency is less than that of the widely used clinical comparator, celecoxib (IC50 = 0.05 μM), but significantly higher than that of the non-selective standard, aspirin (COX-2 IC50 > 15 μM) [2]. It is comparable to the potency reported for other COX-2 selective agents like etoricoxib (IC50 = 1.1 μM in whole blood assay) [3].

Inflammation COX-2 inhibition Enzymology

Selectivity Index: Quantifying COX-2 vs. COX-1 Preference

The selectivity index (SI) of Cox-2-IN-41, calculated as the ratio of COX-1 IC50 to COX-2 IC50, is 124 [1]. This indicates a high preference for COX-2 over COX-1. In comparison, the clinically used selective inhibitor celecoxib has a reported SI of approximately 24.8, and rofecoxib has a reported SI >3125, while non-selective NSAIDs like aspirin have an SI <1 [2].

Selectivity COX-1 COX-2 Safety pharmacology

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

In a murine carrageenan-induced paw edema model, Cox-2-IN-41 demonstrated significant, dose-dependent anti-inflammatory activity. At a 20 mg/kg dose, it achieved a 64.59% reduction in paw edema at 5 hours post-induction [1]. In a head-to-head comparison within the same study, a 50 mg/kg dose of aspirin resulted in only a 59.60% reduction, indicating superior efficacy for Cox-2-IN-41 at less than half the dose [2].

In vivo efficacy Inflammation Pharmacodynamics

Analgesic Activity: Hot Plate Test for Central Pain Relief

Cox-2-IN-41 exhibited significant analgesic effects in a mouse hot plate test, a model of central pain. At a dose of 20 mg/kg (i.p.), it significantly increased latency time to 14.33 seconds at 30 minutes, compared to 8.01 seconds for the vehicle control [1]. This effect was comparable to the positive control, tramadol (5 mg/kg), which showed a latency time of 16.31 seconds [2].

Analgesia Pain Behavioral pharmacology

Optimal Application Scenarios for Cox-2-IN-41 Based on Evidence


Preclinical In Vivo Studies of Acute Inflammation

Based on its demonstrated efficacy in the carrageenan-induced paw edema model, where it outperformed aspirin at a lower dose, Cox-2-IN-41 is optimally suited for preclinical studies investigating the role of COX-2 in acute inflammatory pathways and for screening potential anti-inflammatory interventions in vivo [1].

Investigating Central Mechanisms of Pain and Analgesia

The significant analgesic effect observed in the hot plate test positions Cox-2-IN-41 as a valuable tool for research into central pain mechanisms. Its activity in this model, which is distinct from its anti-inflammatory effects, allows for the specific study of COX-2's role in nociception and central sensitization [2].

Comparative Selectivity Profiling in COX-2 Research

With a well-defined selectivity index (SI = 124), Cox-2-IN-41 provides a defined benchmark for comparing novel COX-2 inhibitors. Its intermediate selectivity profile, situated between that of celecoxib and rofecoxib, makes it a useful reference compound for evaluating the selectivity and potential safety profile of new chemical entities targeting COX-2 [3].

Structure-Activity Relationship (SAR) Studies on Thiazole-Based Scaffolds

Cox-2-IN-41, as a potent representative of the thiazole scaffold series, serves as a key lead compound for medicinal chemistry efforts. Its in vitro and in vivo data provide a robust foundation for SAR studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of next-generation anti-inflammatory agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.